Gsk-lsd1

Description

Structure

3D Structure

Properties

IUPAC Name |

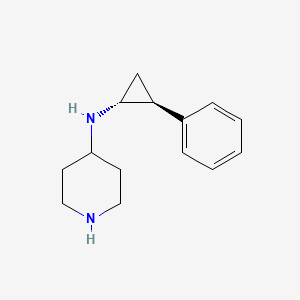

N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12/h1-5,12-16H,6-10H2/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASFYRLYJAZPPL-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2CC2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCCC1N[C@@H]2C[C@H]2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Whitepaper on the Discovery and Synthesis of GSK-LSD1 (GSK2879552)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lysine-specific demethylase 1 (LSD1), the first histone demethylase to be discovered, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation. By removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), LSD1 modulates gene expression and is implicated in numerous cellular processes, including differentiation and proliferation. Its overexpression in various malignancies, such as acute myeloid leukemia (AML) and small cell lung cancer (SCLC), has established it as a high-priority therapeutic target. GSK-LSD1 (also known as GSK2879552) is a potent, selective, and irreversible mechanism-based inhibitor of LSD1 developed by GlaxoSmithKline. This document provides a comprehensive technical overview of its discovery, mechanism of action, synthesis, and key preclinical and clinical data.

The Role of LSD1 in Cellular Signaling

LSD1 functions primarily as a transcriptional corepressor. It is a core component of several large protein complexes, most notably the CoREST (Corepressor for RE1-Silencing Transcription factor) and NuRD (Nucleosome Remodeling and Deacetylase) complexes. Within these complexes, LSD1 demethylates H3K4me1/2, marks associated with active enhancers and promoters, leading to gene silencing. This activity is crucial for maintaining cellular identity and suppressing inappropriate gene expression.

Conversely, when complexed with certain nuclear receptors, such as the androgen receptor (AR), LSD1's substrate specificity can switch to H3K9me1/2, repressive marks. Demethylation of H3K9me1/2 leads to transcriptional activation. This dual functionality places LSD1 at a critical node in cellular signaling, capable of both repressing tumor suppressor genes and activating oncogenic pathways, making it a highly attractive target for cancer therapy.[1][2][3]

Discovery and Preclinical Profile of this compound

GSK2879552 was identified as a potent, mechanism-based inactivator of LSD1.[4] It is an analogue of tranylcypromine, a known monoamine oxidase inhibitor that also exhibits moderate activity against LSD1. The discovery process focused on modifying the tranylcypromine scaffold to enhance potency and selectivity for LSD1 over other FAD-dependent enzymes.

Biochemical Activity and Selectivity

This compound is a potent irreversible inhibitor of LSD1. Its mechanism involves enzyme-catalyzed conversion to a reactive species that covalently modifies the FAD cofactor, leading to time-dependent inactivation.[5] The compound demonstrates high selectivity for LSD1 over the closely related homolog LSD2 and the monoamine oxidases MAO-A and MAO-B.[3][6]

| Target | IC50 (nM) | Assay Type | Selectivity Fold (vs. LSD1) |

| LSD1 | 16 | HRP-coupled | - |

| LSD2 | >100,000 | HTRF | >6,250 |

| MAO-A | >100,000 | Radiometric | >6,250 |

| MAO-B | >100,000 | Radiometric | >6,250 |

| Table 1: Biochemical Potency and Selectivity of this compound. Data compiled from SGC and other sources.[3][6] |

Cellular Activity

In cellular assays, this compound effectively inhibits the proliferation of specific cancer cell lines, particularly those of AML and SCLC origin.[7] Inhibition of LSD1 leads to an increase in H3K4me2 marks, cell cycle arrest, and induction of differentiation markers, such as CD11b and CD86 in AML cells.[7] The growth inhibitory effects are primarily cytostatic, with significant apoptosis observed only after prolonged exposure or in combination with other agents.[8]

| Cell Line Type | Parameter | Value |

| AML Cell Lines (Panel average) | Proliferation EC50 | 137 ± 30 nM (10-day assay)[8] |

| Cancer Cell Lines (General) | Gene Expression EC50 | < 5 nM |

| Cancer Cell Lines (General) | Cell Growth EC50 | < 5 nM |

| Table 2: Cellular Activity of this compound in Cancer Cell Lines. |

In Vivo Efficacy and Pharmacokinetics

This compound is orally bioavailable and has demonstrated anti-tumor activity in xenograft models. In mice bearing SCLC xenografts (NCI-H1417), oral administration of GSK2879552 at 1.5 mg/kg resulted in 83% tumor growth inhibition.[6] Pharmacokinetic studies in mice revealed rapid absorption and a moderate half-life. Phase I clinical trials in humans confirmed rapid absorption and slow elimination.[9][10] However, the clinical development of GSK2879552 was terminated due to an unfavorable risk-benefit profile, with treatment-related toxicities including thrombocytopenia and encephalopathy being reported.[2][9][11]

| Species | Dose | Parameter | Value |

| Mouse | 5 mg/kg (p.o.) | Cmax | 720 ng/mL[10] |

| Mouse | 5 mg/kg (p.o.) | t1/2 | 1.9 h[10] |

| Human | 0.25 - 4 mg | PK Profile | Rapid absorption, slow elimination[9] |

| Table 3: Pharmacokinetic Parameters of this compound. |

Synthesis of this compound

The chemical structure of this compound is N-((1R,2S)-2-phenylcyclopropyl)piperidin-4-amine (as the core amine). The synthesis is notable for its use of biocatalysis to establish the critical stereochemistry of the trans-phenylcyclopropylamine moiety.

A key step in the manufacturing process is an enantioselective reductive amination reaction.[9] This step utilizes a specifically engineered imine reductase (IRED) to resolve a racemic mixture of trans-2-phenylcyclopropylamine and couple the desired (1R,2S)-enantiomer with an aldehyde precursor. This biocatalytic approach proved superior to traditional chemical methods, enabling the production of kilogram quantities of the key intermediate with high yield (84%) and excellent enantiomeric excess (>99.7% ee).[9]

Key Experimental Protocols

The characterization of this compound relied on a suite of robust biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.

LSD1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay quantifies LSD1 enzymatic activity by detecting the demethylated product of a biotinylated H3K4me1 peptide substrate.

-

Compound Preparation: Serially dilute this compound or control compounds in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT).

-

Enzyme Incubation: In a 384-well plate, pre-incubate the diluted compounds with ~0.45 nM of human recombinant LSD1 enzyme on ice for 15 minutes.

-

Reaction Initiation: Start the enzymatic reaction by adding a mixture of 10 µM FAD and the biotinylated H3(1-21)K4me1 peptide substrate. The final DMSO concentration should be kept constant (e.g., 0.5%).

-

Reaction Progression: Incubate the plate at 25°C for 1 hour.

-

Detection: Stop the reaction by adding a detection mix containing Eu3+-cryptate-labeled anti-H3K4me0 antibody and XL665-conjugated streptavidin.

-

Data Acquisition: After a further incubation period (e.g., 1 hour), read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm. The HTRF ratio (665/620) is proportional to the amount of demethylated product.

-

Analysis: Calculate percent inhibition relative to a no-inhibitor control and determine IC50 values by fitting the data to a four-parameter nonlinear regression model.[12]

Cell Proliferation Assay (CellTiter-Glo®)

This luminescent assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

-

Cell Plating: Seed AML or other target cells in 384-well plates and allow them to adhere or stabilize for 24 hours.

-

Compound Treatment: Add a dose range of this compound to the wells in duplicate. Include a "T0" plate of untreated cells to quantify the starting cell number.

-

Incubation: Incubate the plates for an extended period, typically 6 days, at 37°C in 5% CO2 to allow for the cytostatic effects to manifest.[11]

-

Lysis and Signal Detection: Add CellTiter-Glo® reagent to all wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Data Acquisition: Measure luminescence using a microplate reader.

-

Analysis: Background-subtract the luminescent values and normalize them to the T0 values. Plot the normalized values against compound concentration to generate dose-response curves and calculate EC50 values.[11]

Conclusion

This compound (GSK2879552) is a well-characterized, potent, and selective irreversible inhibitor of LSD1. Its discovery validated LSD1 as a druggable epigenetic target, and its preclinical data demonstrated significant anti-tumor potential in specific cancer types like AML and SCLC. The innovative use of a directed evolution-derived imine reductase in its synthesis highlights the power of biocatalysis in modern pharmaceutical manufacturing. While its clinical development was halted, this compound remains an invaluable chemical probe for elucidating the biology of LSD1 and serves as a foundational case study for the development of next-generation epigenetic therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | Structural Genomics Consortium [thesgc.org]

- 4. GSK2879552 | Semantic Scholar [semanticscholar.org]

- 5. CA1102351A - Process for the preparation of 1,4-diaminobutane derivatives - Google Patents [patents.google.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and properties of N-methyl and N-phenyl derivatives of 1,4-dioxo-1,2,3,4-tetrahydropyrido[3,4-d]pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US10265279B2 - Combinations of LSD1 inhibitors for use in the treatment of solid tumors - Google Patents [patents.google.com]

- 11. Phase I, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics, Pharmacodynamics, and Efficacy of GSK2879552 in Relapsed/Refractory SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

GSK-LSD1: A Chemical Probe for Lysine-Specific Demethylase 1 (LSD1)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] Its involvement in transcriptional repression and the regulation of gene expression has implicated it in various physiological and pathological processes, including development, hematopoiesis, and notably, cancer.[2][3] The aberrant expression and activity of LSD1 in numerous cancers, such as acute myeloid leukemia (AML) and solid tumors, have established it as a promising therapeutic target.[2][4][5]

GSK-LSD1 is a potent, selective, and irreversible, mechanism-based inhibitor of LSD1 developed by GlaxoSmithKline.[4][6][7] It serves as a valuable chemical probe for elucidating the biological functions of LSD1 and for validating it as a drug target. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, selectivity, and detailed experimental protocols for its application in research settings.

Data Presentation

Biochemical and Cellular Activity of this compound

| Parameter | Value | Assay Type | Notes |

| Biochemical IC50 | 16 nM | Cell-free enzymatic assay | Potent inhibition of recombinant human LSD1.[7][8] |

| Cellular EC50 | < 5 nM (average) | Cancer cell line growth inhibition | Demonstrates potent activity in a cellular context.[6][8] |

| Cellular EC50 | 1.9 ± 0.9 nM | BrdU incorporation (MOLM-13 cells) | Inhibition of DNA synthesis in an AML cell line after 6 days of treatment.[4] |

| Mechanism of Action | Irreversible Inactivator | Kinetic studies | Forms a covalent adduct with the FAD cofactor of LSD1.[7][9] |

Selectivity Profile of this compound

| Target | Selectivity vs. LSD1 | Assay Type | Notes |

| LSD2 (KDM1B) | > 1000-fold | Enzymatic assay | Highly selective against the closest homolog of LSD1.[7][8] |

| MAO-A | > 1000-fold | Enzymatic assay | Minimal off-target activity against other FAD-dependent amine oxidases.[7][8] |

| MAO-B | > 1000-fold | Enzymatic assay | Minimal off-target activity against other FAD-dependent amine oxidases.[7][8] |

At a concentration of 10 µM, this compound showed no significant activity against a panel of 55 human recombinant receptors, with the exception of moderate inhibition of the 5-HT transporter (74%), 5-HT1A (49%), and the dopamine transporter (39%).[2][6]

Experimental Protocols

LSD1 Biochemical Inhibition Assay (HTRF)

This protocol is adapted from methodologies described for Homogeneous Time-Resolved Fluorescence (HTRF) assays.[10][11]

Materials:

-

Recombinant human LSD1 enzyme

-

This compound

-

Biotinylated monomethylated H3(1-21)K4 peptide substrate

-

Flavin adenine dinucleotide (FAD)

-

Europium-cryptate labeled anti-H3K4me0 antibody

-

XL665-conjugated streptavidin

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of recombinant LSD1 enzyme (final concentration ~0.4 nM) to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding 4 µL of a mixture of FAD (final concentration 10 µM) and the biotinylated H3K4me1 peptide substrate.

-

Incubate for 1 hour at 25°C.

-

Stop the reaction and proceed with detection by adding 10 µL of a detection mixture containing the Europium-cryptate labeled anti-H3K4me0 antibody and XL665-conjugated streptavidin.

-

Incubate for 1 hour at room temperature.

-

Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

-

Calculate the HTRF ratio and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay (CellTiter-Glo®)

This protocol is based on a luminescent cell viability assay.[6]

Materials:

-

Cancer cell line of interest (e.g., AML cell lines)

-

This compound

-

Complete cell culture medium

-

384-well white, clear-bottom plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells in a 384-well plate at a density appropriate for the cell line and allow them to attach overnight.

-

The next day, treat the cells with a serial dilution of this compound. Include a DMSO-only control.

-

Establish a baseline cell number by lysing an untreated plate of cells at the time of compound addition (T0).

-

Incubate the treated plates for 6 days at 37°C in a 5% CO2 incubator.

-

After the incubation period, allow the plates to equilibrate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.

-

Express the data as a percentage of the T0 value and plot against the compound concentration to determine the EC50.

Western Blot for Histone Mark Modulation

This protocol provides a general framework for assessing the effect of this compound on histone methylation marks.

Materials:

-

Cells treated with this compound or vehicle control

-

RIPA buffer with protease and phosphatase inhibitors

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-H3K4me2, anti-H3K9me2, anti-total H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the desired concentrations of this compound for the appropriate duration (e.g., 48-96 hours).

-

Harvest cells and lyse them in RIPA buffer to extract total protein.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the histone mark of interest (e.g., anti-H3K4me2) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Normalize the signal of the histone mark to the signal of total histone H3.

In Vivo Mouse Model Protocol

This protocol provides a general guideline for in vivo studies with this compound. Specifics will vary depending on the mouse model and experimental goals.

Materials:

-

This compound

-

Vehicle (e.g., DMSO, PEG300, Tween 80, ddH2O mixture or corn oil)[8]

-

Appropriate mouse model (e.g., tumor xenograft model)

Procedure:

-

Prepare the dosing solution of this compound in the chosen vehicle. A suggested formulation for aqueous delivery is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O. For oil-based delivery, a 5% DMSO in corn oil mixture can be used.[8]

-

Acclimate the animals to the housing conditions before the start of the experiment.

-

Randomize the animals into treatment and control groups.

-

Administer this compound at the desired dose and schedule. Dosing can range from 1 mg/kg to higher concentrations depending on the study, and administration can be via intraperitoneal injection or oral gavage.[12][13] For example, in some studies, mice were treated with 1 mg/g body weight per day for 4 weeks.[12][13]

-

Monitor the animals regularly for signs of toxicity, tumor growth, and changes in body weight.

-

At the end of the study, euthanize the animals and collect tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics, and efficacy).

Mandatory Visualization

References

- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 2. This compound | Structural Genomics Consortium [thesgc.org]

- 3. Lysine-Specific Demethylase 1 (LSD1) epigenetically controls osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Western Blot analysis of WT and LSD1-GT mES cells. - Mendeley Data [data.mendeley.com]

- 6. Luminescent cell viability assay. [bio-protocol.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. moleculardevices.com [moleculardevices.com]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of LSD1 by small molecule inhibitors stimulates fetal hemoglobin synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GSK-LSD1 in Hematopoietic Stem Cell Differentiation: A Technical Guide

Abstract

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a critical epigenetic regulator that governs the differentiation of hematopoietic stem cells (HSCs) by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its role is complex and highly context-dependent. The irreversible inhibitor GSK-LSD1 (GSK2879552) has emerged as a powerful chemical probe to dissect these functions and as a potential therapeutic agent. In undifferentiated hematopoietic stem and progenitor cells (HSPCs), inhibition by this compound prevents differentiation and promotes ex vivo expansion. Conversely, in the context of acute myeloid leukemia (AML), which is characterized by a differentiation blockade, this compound induces myeloid differentiation, representing a promising therapeutic strategy. In the erythroid lineage, its effects are concentration-dependent, with lower doses promoting therapeutically relevant fetal hemoglobin synthesis and higher doses blocking erythroid maturation and inducing a myeloid fate switch. This guide provides an in-depth technical overview of the mechanisms, experimental findings, and methodologies related to the action of this compound in hematopoiesis for researchers and drug development professionals.

Introduction to LSD1 and its Inhibition by this compound

Hematopoietic stem cells (HSCs) are responsible for generating all mature blood cell lineages through a tightly regulated process of differentiation. Epigenetic modifications are paramount in orchestrating the gene expression programs that determine cell fate. Lysine-Specific Demethylase 1 (LSD1), the first histone demethylase to be discovered, plays a pivotal role in this process[1]. LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes mono- and di-methyl groups from H3K4 (H3K4me1/2), marks associated with active transcription, thereby leading to gene repression[2][3][4].

LSD1 does not act alone but as a core component of several transcriptional repressor complexes. A well-characterized partner is the CoREST complex[4]. Furthermore, LSD1 interacts with lineage-specific transcription factors, such as Growth Factor Independence 1 (GFI1) and GFI1B, to silence genes and control hematopoietic progenitor cell differentiation[2][3]. Given its frequent overexpression in cancers like acute myeloid leukemia (AML), LSD1 has become a significant therapeutic target[2][5].

This compound (GSK2879552) is a potent, selective, and irreversible inactivator of LSD1[2][6]. By forming a covalent bond with the FAD cofactor, it provides a stable and long-lasting inhibition, making it an invaluable tool for studying LSD1 function and a candidate for clinical development[5][6][7].

The Dichotomous Role of LSD1 in Hematopoiesis

LSD1's function in blood cell development is multifaceted. In normal hematopoiesis, it is indispensable for the proper maturation of blood cells. It acts as an epigenetic governor by repressing the gene expression programs of hematopoietic stem and progenitor cells (HSPCs), a necessary step for them to commit to and proceed through differentiation[1][8]. Loss of LSD1 function leads to a failure to silence these stem and progenitor genes, which compromises the development of mature blood lineages[1][8].

Conversely, in malignant hematopoiesis, such as in AML, LSD1 is often co-opted to maintain the leukemic cells in an undifferentiated, proliferative state[9]. Here, its repressive activity contributes to the characteristic differentiation block of the disease.

This compound's Impact on Hematopoietic Stem and Progenitor Cells

The effect of this compound on early hematopoietic progenitors highlights its role in maintaining the balance between self-renewal and differentiation.

Promotion of Ex Vivo HSC Expansion

A significant challenge in HSC transplantation is the limited number of stem cells available from sources like umbilical cord blood. Research has shown that inhibiting LSD1 with this compound can promote the ex vivo expansion of human cord blood-derived CD34+ HSPCs by preventing their spontaneous differentiation[10]. This maintains the cells in a more primitive, undifferentiated state, thereby increasing the pool of functional HSCs available for therapeutic use.

| Parameter | Condition (this compound) | Result | Reference |

| CD34+ Cell Expansion | 1 nM for 6 days | ~1.5-fold increase in total CD34+ cells compared to starting number | [10] |

| Mechanism | Inhibition of LSD1 | Prevention of differentiation, maintenance of an undifferentiated epigenetic landscape | [10] |

Blockade of Endothelial-to-Hematopoietic Transition (EHT)

During embryonic development, HSCs arise from a specialized population of endothelial cells called hemogenic endothelium via the endothelial-to-hematopoietic transition (EHT). Studies using induced pluripotent stem cells (iPSCs) have demonstrated that this compound treatment blocks this critical developmental step[11][12][13]. This finding underscores that LSD1 activity is essential for the earliest stages of hematopoietic specification.

| Parameter | Control | This compound Treated | Reference |

| Hematopoietic Population | 32.4% | 1.5% | [12] |

| Hemogenic Endothelium | 25.7% | 39.4% | [12] |

| Endothelial Population | 41.9% | 59.1% | [12] |

This compound in Myeloid and Erythroid Differentiation

The role of this compound becomes particularly intriguing when examining its effects on lineage-committed progenitors, where its action can be therapeutically beneficial or detrimental depending on the cellular context.

Induction of Myeloid Differentiation in AML

AML is characterized by an accumulation of immature myeloid blasts that fail to differentiate. LSD1 is overexpressed in AML and is crucial for maintaining this leukemic state[2][5]. Treatment with this compound has been shown to release this differentiation block, inducing AML cells to mature.

The mechanism involves the disruption of the GFI1-LSD1 repressor complex. This leads to an increase in activating H3K4me2 marks at the promoters of key myeloid differentiation genes, such as ITGAM (CD11b) and CD86, triggering their expression and promoting a more mature immunophenotype[2][3][6]. This pro-differentiation effect makes this compound a promising therapeutic for AML, with clinical trials underway[7][14].

| Parameter | Cell Line | Treatment | Result | Reference |

| Myeloid Marker (CD11b) | MOLM-13 | GSK2879552 (titration) | Dose-dependent increase in ITGAM (CD11b) mRNA | [2] |

| Myeloid Marker (CD86) | MOLM-13 | GSK2879552 (titration) | Dose-dependent increase in CD86 mRNA | [2] |

| Anti-leukemic Activity | 12 of 13 AML cell lines | GSK2879552 | Induced expression of differentiation markers CD11b and CD86 | [6] |

Context-Dependent Effects on Erythroid Differentiation

In the erythroid lineage, this compound exhibits a dual role that is highly dependent on inhibitor concentration.

-

Induction of Fetal Hemoglobin (HbF): At lower concentrations, this compound and other LSD1 inhibitors can reactivate the expression of the fetal γ-globin gene[15][16]. LSD1 is part of a repressor complex that silences γ-globin expression in adult erythroid cells[16]. Gentle inhibition of LSD1 is sufficient to de-repress the gene, leading to increased synthesis of HbF, which is a primary therapeutic goal for β-globinopathies like sickle cell disease[15][16].

-

Erythroid-to-Myeloid Fate Switch: In contrast, high concentrations or complete loss of LSD1 function blocks erythroid differentiation and can induce a lineage switch[17][18]. LSD1 is required to repress key myeloid transcription factors, such as PU.1 and RUNX1, in erythroid progenitors[17][18]. Strong inhibition by this compound de-represses these factors, activating a myeloid gene program and converting the cell's fate from erythroid to myeloid[17].

| Parameter | System | Treatment (this compound) | Result | Reference |

| HbF Induction | Human CD34+ cells | 0.1 μM for 5 days | Significant increase in %HbF-positive cells | [15] |

| γ-globin Expression | Human CD34+ cells | 0.1 μM for 5 days | Significant induction of γ-globin mRNA | [15] |

| Lineage Conversion | Mouse erythroid progenitors | Lsd1 inactivation | Expansion of granulocyte-monocyte progenitor-like cells | [17] |

| Myeloid Gene Upregulation | Human CD34+ cells | 370 nM LSD1i | Increased mRNA levels of PU.1 and RUNX1 | [17] |

Key Experimental Protocols

Flow Cytometry for Myeloid Differentiation Markers (CD11b/CD86)

-

Cell Culture: Culture AML cells (e.g., MOLM-13) in appropriate media (e.g., RPMI-1640 + 10% FBS).

-

Treatment: Seed cells at a density of 2x10^5 cells/mL and treat with a titration of this compound (e.g., 0-1000 nM) or vehicle control (DMSO) for 24-72 hours.

-

Harvesting: Harvest approximately 0.5-1x10^6 cells per sample and wash with ice-cold PBS containing 2% FBS (FACS buffer).

-

Staining: Resuspend cells in 100 μL of FACS buffer and add fluorochrome-conjugated antibodies against human CD11b and CD86. Incubate for 30 minutes at 4°C in the dark.

-

Washing: Wash cells twice with 1 mL of FACS buffer.

-

Analysis: Resuspend the final cell pellet in 300-500 μL of FACS buffer. Acquire data on a flow cytometer. Gate on viable cells and analyze the percentage of CD11b+ and CD86+ cells.

Intracellular Staining for Fetal Hemoglobin (HbF)

-

Cell Culture: Culture human CD34+ progenitor cells in a two-phase erythroid differentiation media. Treat with this compound (e.g., 0.02-0.1 μM) during the differentiation phase (typically for the last 5 days of culture)[15].

-

Harvesting: Harvest cells and wash with PBS.

-

Fixation & Permeabilization: Use a commercial fixation/permeabilization kit (e.g., containing paraformaldehyde and saponin) according to the manufacturer's instructions. This step is critical for allowing the antibody to access the intracellular HbF.

-

Staining: Resuspend permeabilized cells in perm/wash buffer and add a fluorochrome-conjugated anti-HbF antibody. Incubate for 30-45 minutes at room temperature in the dark.

-

Washing: Wash cells twice with perm/wash buffer.

-

Analysis: Resuspend cells in FACS buffer and acquire data on a flow cytometer. Analyze the percentage of HbF-positive cells within the erythroid population.

Therapeutic Implications and Future Directions

The potent and context-specific activities of this compound present both opportunities and challenges for its therapeutic application.

-

Oncology: In AML and high-risk myelodysplastic syndromes (MDS), this compound (GSK2879552) has shown promise as a differentiating agent[14]. Clinical trials are evaluating its safety and efficacy both as a monotherapy and in combination with other agents like all-trans retinoic acid (ATRA)[2][14].

-

β-Globinopathies: The ability of LSD1 inhibitors to induce HbF offers a novel therapeutic avenue for sickle cell disease and β-thalassemia[15][16]. The key challenge is to achieve sufficient γ-globin reactivation without causing significant impairment of overall erythropoiesis.

-

HSC Transplantation: The use of this compound to expand HSCs ex vivo could overcome the cell-dose limitations of cord blood transplants, potentially making this curative therapy available to more patients[10].

Future research must focus on defining the precise therapeutic windows for these different applications and understanding the long-term consequences of LSD1 inhibition on the hematopoietic system to mitigate potential on-target toxicities.

Conclusion

This compound is a powerful modulator of hematopoietic stem cell fate. Its inhibition of LSD1 can either maintain stemness and promote HSC expansion, or it can drive differentiation, depending entirely on the cellular and developmental context. In malignant myeloid cells, it forces differentiation, while in the erythroid lineage, it can either reactivate beneficial fetal genes or trigger a lineage switch. This intricate and dichotomous role makes this compound a valuable tool for research and a promising, albeit complex, candidate for epigenetic therapy in hematological disorders.

References

- 1. Hematopoietic Stem Cells: The lasting influence of LSD1 in the blood | eLife [elifesciences.org]

- 2. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Histone demethylase Lsd1 represses hematopoietic stem and progenitor cell signatures during blood cell maturation | eLife [elifesciences.org]

- 9. researchgate.net [researchgate.net]

- 10. Lysine-specific demethylase 1A restricts ex vivo propagation of human HSCs and is a target of UM171 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. LSD1/KDM1A and GFI1B repress endothelial fate and induce hematopoietic fate in induced pluripotent stem cell-derived hemogenic endothelium | Haematologica [haematologica.org]

- 13. LSD1/KDM1A and GFI1B repress endothelial fate and induce hematopoietic fate in induced pluripotent stem cell-derived hemogenic endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. ashpublications.org [ashpublications.org]

- 16. ashpublications.org [ashpublications.org]

- 17. An erythroid-to-myeloid cell fate conversion is elicited by LSD1 inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

In Vitro Characterization of GSK-LSD1 Enzymatic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of GSK-LSD1, a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), leading to gene repression. Its involvement in various cancers has made it a significant target for therapeutic intervention.

Core Principles of this compound Inhibition

This compound and its structurally similar analog, GSK2879552, are mechanism-based inactivators of LSD1.[1] This means they are processed by the enzyme's catalytic machinery, leading to the formation of a reactive species that covalently binds to the FAD cofactor, resulting in irreversible inhibition.[2] This targeted inactivation provides high specificity and prolonged duration of action.

Quantitative Analysis of this compound Potency and Selectivity

The enzymatic activity and inhibitory potential of this compound and its analogs are quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency, while selectivity is assessed by comparing its activity against related enzymes.

| Compound | Target | IC50 (nM) | Assay Type | Selectivity | Reference |

| This compound | LSD1 | 16 | Cell-free assay | >1000-fold vs. LSD2, MAO-A, MAO-B | [3][4] |

| GSK2879552 | LSD1 | 56.8 | HTRF Assay | High vs. other FAD-dependent enzymes | [5][6] |

| GSK2879552 | LSD1 | ~20 | Not specified | Not specified | [7] |

| This compound | LSD1 | Kiapp 160 | Kinetic Assay | >1000-fold vs. LSD2, MAO-A, MAO-B | [8] |

Experimental Protocols for Enzymatic Characterization

The in vitro characterization of this compound's enzymatic activity relies on robust and reproducible experimental protocols. The following are detailed methodologies for key assays.

Horseradish Peroxidase (HRP) Coupled Assay

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.

Principle: LSD1 demethylates its substrate (e.g., H3K4me2 peptide), producing formaldehyde and H₂O₂. The H₂O₂ is then used by HRP to oxidize a substrate (e.g., Amplex Red), resulting in a fluorescent product that can be quantified.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, pH 7.5.

-

Human recombinant LSD1 enzyme (e.g., 5 nM final concentration).

-

H3K4me2 peptide substrate (e.g., 2.5 µM final concentration).

-

Horseradish Peroxidase (HRP) (e.g., 1 U/mL final concentration).

-

Amplex Red reagent (e.g., 10 µM final concentration).

-

This compound or other inhibitors at various concentrations.

-

-

Assay Procedure:

-

Add 25 µL of 2x inhibitor solution (in assay buffer) to the wells of a 384-well black plate.

-

Add 25 µL of 2x enzyme/substrate/HRP/Amplex Red mix to initiate the reaction.

-

Incubate the plate at room temperature, protected from light.

-

Measure the fluorescence intensity at appropriate excitation (e.g., 531 nm) and emission (e.g., 595 nm) wavelengths over time using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

The HTRF assay is a proximity-based assay that measures the demethylation of a biotinylated histone H3 peptide.

Principle: A biotinylated H3K4me2 peptide is used as the substrate. After the demethylation reaction, a europium cryptate-labeled anti-H3K4me1/0 antibody and a streptavidin-XL665 conjugate are added. If the substrate is not demethylated, the antibody and streptavidin are in close proximity, leading to a high HTRF signal. Demethylation by LSD1 prevents antibody binding, resulting in a loss of signal.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM DTT, 0.01% BSA.

-

Human recombinant LSD1 enzyme.

-

Biotinylated H3K4me2 peptide substrate.

-

This compound or other inhibitors at various concentrations.

-

Detection reagents: Europium cryptate-labeled anti-H3K4me1/0 antibody and Streptavidin-XL665.

-

-

Assay Procedure:

-

Incubate the LSD1 enzyme with varying concentrations of the inhibitor.

-

Add the biotinylated H3K4me2 peptide substrate to start the enzymatic reaction.

-

Incubate to allow for demethylation.

-

Stop the reaction and add the detection reagents.

-

Incubate to allow for binding.

-

Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

-

Data Analysis:

-

Calculate the ratio of the emission signals at 665 nm and 620 nm.

-

Plot the HTRF ratio against the inhibitor concentration to determine the IC50 value.

-

Visualizing Experimental and Biological Pathways

Diagrams are essential for understanding complex workflows and biological mechanisms.

Caption: Workflow for in vitro enzymatic assay of this compound.

Caption: Mechanism of LSD1 action and its inhibition by this compound.

References

- 1. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Structural Genomics Consortium [thesgc.org]

- 4. selleckchem.com [selleckchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

GSK-LSD1: A Comprehensive Selectivity Profile Against Amine Oxidases

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the selectivity profile of the potent and irreversible Lysine-Specific Demethylase 1 (LSD1) inhibitor, GSK-LSD1 (also known as GSK2879552). A thorough understanding of a compound's selectivity is paramount in drug development to predict potential off-target effects and to ensure the desired therapeutic efficacy. This document summarizes the quantitative data on this compound's activity against other key flavin-dependent amine oxidases, details the experimental methodologies used for these assessments, and visualizes the relevant biological pathways and experimental workflows.

Executive Summary

This compound is a highly potent and selective inhibitor of LSD1, a key epigenetic regulator involved in various cellular processes, including differentiation and proliferation. Its selectivity is a critical attribute, distinguishing it from other less specific amine oxidase inhibitors. Data indicates that this compound exhibits a remarkable selectivity of over 1000-fold for LSD1 when compared to other closely related flavin adenine dinucleotide (FAD)-dependent enzymes, including Lysine-Specific Demethylase 2 (LSD2), Monoamine Oxidase A (MAO-A), and Monoamine Oxidase B (MAO-B)[1]. This high degree of selectivity minimizes the potential for off-target effects that could arise from the inhibition of other essential amine oxidases.

Data Presentation: Quantitative Selectivity Profile

The inhibitory activity of this compound against LSD1 and other amine oxidases is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Target Enzyme | IC50 (nM) | Selectivity Fold (vs. LSD1) |

| LSD1 | 16 - 24[1][2] | - |

| LSD2 | > 16,000 | > 1000[1] |

| MAO-A | > 16,000 | > 1000[1] |

| MAO-B | > 16,000 | > 1000[1] |

Note: The IC50 values can vary slightly between different studies and assay conditions.

Experimental Protocols

The determination of the selectivity profile of this compound involves a series of robust biochemical assays. Below are detailed methodologies for the key experiments cited.

LSD1 Inhibition Assay (Peroxidase-Coupled Assay)

This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1-mediated demethylation reaction.

-

Principle: The H₂O₂ produced is used by horseradish peroxidase (HRP) to oxidize a substrate (e.g., Amplex Red), resulting in a fluorescent product that can be quantified.

-

Materials:

-

Human recombinant LSD1 enzyme

-

Dimethylated histone H3 peptide substrate (e.g., H3K4me2)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

This compound (or other test compounds)

-

384-well black plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the LSD1 enzyme to each well.

-

Add the this compound dilutions to the wells and pre-incubate for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate and the HRP/Amplex Red detection mixture.

-

Incubate the plate at room temperature, protected from light.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 590 nm emission for Amplex Red).

-

Calculate the percent inhibition for each this compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

MAO-A and MAO-B Inhibition Assay (Kynuramine Assay)

This assay is a common method for measuring the activity of monoamine oxidases.

-

Principle: MAO enzymes catalyze the oxidative deamination of kynuramine, leading to the formation of 4-hydroxyquinoline, a fluorescent product.

-

Materials:

-

Human recombinant MAO-A or MAO-B enzyme

-

Kynuramine substrate

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

This compound (or other test compounds)

-

96-well black plates

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

Add the MAO-A or MAO-B enzyme to the wells of a 96-well plate.

-

Add the this compound dilutions and pre-incubate.

-

Initiate the reaction by adding the kynuramine substrate.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., NaOH).

-

Measure the fluorescence of the 4-hydroxyquinoline product (e.g., excitation at 310 nm / emission at 400 nm).

-

Calculate the percent inhibition and determine the IC50 value.

-

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism and evaluation.

Caption: LSD1 signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for determining enzyme inhibition.

Caption: Logical relationship of this compound's selectivity profile.

Conclusion

The comprehensive analysis of this compound's selectivity profile confirms its high specificity for LSD1 over other closely related amine oxidases. This characteristic is fundamental to its potential as a targeted therapeutic agent, minimizing the likelihood of off-target effects and associated toxicities. The detailed experimental protocols provided herein offer a foundation for the replication and validation of these findings, which is a cornerstone of rigorous scientific research and drug development. The visualized pathways and workflows further aid in the conceptual understanding of this compound's mechanism of action and the process of its characterization.

References

Methodological & Application

Application Notes: GSK-LSD1 Cell-Based Proliferation Assay

Introduction

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent amine oxidase that plays a critical role in transcriptional regulation by removing mono- and di-methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2][3] By demethylating H3K4, LSD1 typically represses gene expression and is crucial for maintaining pluripotency and controlling developmental programs.[1][2] This enzyme is frequently overexpressed in various cancers, including Acute Myeloid Leukemia (AML), and is involved in regulating cell proliferation, differentiation, and apoptosis.[4][5] Consequently, LSD1 has emerged as a promising therapeutic target in oncology.[6]

GSK-LSD1 is a potent, selective, and irreversible mechanism-based inhibitor of the LSD1 enzyme.[4][7] Its anti-tumor activity has been demonstrated in a range of cancer cell lines, where its inhibition of LSD1 leads to a cytostatic growth effect, cell cycle arrest, and in some cases, apoptosis.[4][5] These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound in a cell-based assay format, suitable for drug development and cancer research professionals.

Signaling Pathway of LSD1 Inhibition

Inhibition of LSD1 by this compound triggers a cascade of downstream cellular events. By preventing the demethylation of H3K4, this compound leads to the re-expression of silenced tumor suppressor genes.[8] This action disrupts key oncogenic signaling pathways such as Wnt/β-catenin and c-Myc, promotes the expression of p53, and ultimately results in cell cycle arrest, induction of differentiation, and apoptosis, collectively inhibiting cancer cell proliferation.[4][5][8]

Quantitative Data Summary

This compound and its structurally similar analog, GSK2879552, have been extensively characterized for their inhibitory effects on LSD1 enzymatic activity and cancer cell proliferation. The following table summarizes key quantitative data from various studies.

| Compound | Assay Type | Cell Line/Target | Parameter | Value | Reference |

| This compound | Enzymatic Assay | Purified LSD1 | IC₅₀ | 16 nM | [7] |

| This compound | Cell Growth Assay | Cancer Cell Lines | Average EC₅₀ | < 5 nM | [7] |

| GSK2879552 | Cell Proliferation | 20 AML Cell Lines | Average EC₅₀ | 137 ± 30 nM | [4] |

| GSK2879552 | BrdU Incorporation | MOLM-13 (AML) | EC₅₀ | 1.9 ± 0.9 nM | [4] |

Experimental Protocol: Cell Proliferation Assay (Luminescent ATP-Based)

This protocol details a robust method for determining the effect of this compound on the proliferation of cancer cells using a luminescent-based assay that quantifies ATP, an indicator of metabolically active cells.[9][10]

Experimental Workflow

The overall workflow for the cell proliferation assay is straightforward, involving cell seeding, compound treatment, incubation, and signal detection.

Principle of the Assay

The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP.[9] The assay reagent lyses cells to release ATP, which is consumed in a luciferase reaction to produce a luminescent signal that is directly proportional to the number of living cells in the well.

Materials and Reagents

-

Cancer cell line of interest (e.g., AML, SCLC, or Merkel cell carcinoma cell lines)[1][2][4]

-

This compound compound

-

Appropriate cell culture medium (e.g., RPMI-1640) with supplements (e.g., 10% FBS, 1% Penicillin-Streptomycin)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, opaque-walled 384-well microplates suitable for luminescence

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Multichannel pipette or automated liquid handler

-

Luminometer (microplate reader with luminescence detection)

Procedure

-

Cell Seeding:

-

Empirically determine the optimal seeding density for your chosen cell line to ensure cells remain in the exponential growth phase for the duration of the experiment (e.g., 6 days).[11]

-

Harvest and count cells, then dilute to the optimal concentration in a pre-warmed culture medium.

-

Dispense the cell suspension into the wells of a 384-well opaque-walled plate. Include wells for a "Time 0" (T0) plate to quantify the starting cell number.[9]

-

Incubate the plates for 24 hours (37°C, 5% CO₂) to allow cells to adhere and recover.[9]

-

-

Compound Preparation and Addition:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform a serial dilution of the this compound stock to create a concentration range (e.g., a 20-point twofold dilution series).[11] The final DMSO concentration in the wells should be kept low (e.g., ≤ 0.15%) to avoid solvent toxicity.[11]

-

Prepare a vehicle control using DMSO at the same final concentration as the compound-treated wells.

-

Add the diluted compounds and the vehicle control to the appropriate wells on the cell plates (in duplicate or triplicate).

-

-

Time 0 (T0) Plate Processing:

-

Incubation:

-

Luminescence Measurement:

-

Equilibrate the CellTiter-Glo® reagent to room temperature before use.

-

Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (e.g., a volume equal to the culture medium volume).

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a microplate reader.

-

Data Analysis

-

Subtract the average background luminescence (from wells with medium only) from all experimental readings.

-

Express the luminescent values from the 6-day treatment as a percentage of the T0 value.[9][11]

-

Plot the normalized values against the logarithm of the compound concentration.

-

Fit the data using a four-parameter nonlinear regression model to generate a dose-response curve and calculate the EC₅₀ value (the concentration of this compound that causes a 50% reduction in cell proliferation).[4][9]

Supporting Protocols

To further characterize the mechanism of this compound-induced growth inhibition, the primary proliferation assay can be supplemented with the following methods.

-

Cell Cycle Analysis: Treatment with this compound has been shown to induce an increase in the G1 phase population of the cell cycle.[4] This can be quantified by fixing cells, staining DNA with propidium iodide (PI), and analyzing the cell cycle distribution by flow cytometry.[1][2][4]

-

Apoptosis Assay: To determine if growth inhibition is due to programmed cell death, apoptosis can be measured.[4] This can be achieved using a Caspase-Glo® 3/7 Assay to measure caspase activity or by staining with Annexin V and a viability dye for analysis by flow cytometry.[1][2][4]

-

DNA Synthesis Assay: The direct effect on DNA replication can be assessed by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.[4][10] Following a pulse with BrdU, incorporated BrdU is detected using a specific antibody in an ELISA or flow cytometry format.[4][10]

References

- 1. embopress.org [embopress.org]

- 2. LSD1 inhibition induces differentiation and cell death in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Structural Genomics Consortium [thesgc.org]

- 8. Combination LSD1 and HOTAIR-EZH2 inhibition disrupts cell cycle processes and induces apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Luminescent cell viability assay. [bio-protocol.org]

- 10. Sejt-életképességi és proliferációs vizsgálatok [sigmaaldrich.com]

- 11. GSK2879552 | Histone Demethylase | TargetMol [targetmol.com]

Application Notes and Protocols for Detecting LSD1 Inhibition by GSK-LSD1 using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating histone H3 on lysine 4 (H3K4me1/me2) and lysine 9 (H3K9me1/me2). Its involvement in various cancers has made it a promising target for therapeutic intervention. GSK-LSD1 is a potent and irreversible inhibitor of LSD1. This document provides a detailed protocol for assessing the inhibition of LSD1 by this compound in a cellular context using Western blotting. The primary readout for successful inhibition is the accumulation of the di-methylated H3K4 (H3K4me2) substrate.

Data Presentation

The following tables summarize the dose-dependent effects of this compound on LSD1 and its substrate, H3K4me2, as determined by Western blot analysis in various cancer cell lines.

Table 1: Effect of this compound on H3K4me1 and KLLN Protein Levels in SW1990 Cells [1]

| This compound Concentration (µM) | H3K4me1 Level (relative to control) | KLLN Level (relative to control) |

| 0 | 1.0 | 1.0 |

| 1 | Increased | Increased |

| 10 | Further Increased | Further Increased |

| 100 | Markedly Increased | Markedly Increased |

Note: The original source provides a representative Western blot image. The table reflects the observed trend from that image.

Signaling Pathway

LSD1 is a key epigenetic modulator that removes methyl groups from histone H3, primarily at lysine 4 (H3K4), leading to transcriptional repression of target genes. Inhibition of LSD1 by this compound blocks this demethylation process, resulting in the accumulation of methylated H3K4 (specifically H3K4me1 and H3K4me2). This leads to the de-repression of tumor suppressor genes and differentiation-associated genes, thereby inhibiting cancer cell proliferation and promoting differentiation.

Caption: LSD1 inhibition by this compound leads to increased H3K4 methylation and subsequent changes in gene expression that can suppress cell proliferation and promote differentiation.

Experimental Protocols

Cell Culture and this compound Treatment

A critical aspect of assessing LSD1 inhibition is a well-controlled cell culture experiment.

Caption: A schematic overview of the experimental workflow for assessing LSD1 inhibition via Western blot.

Materials:

-

Cell line of interest (e.g., SW1990, HSC-3)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer (or other suitable lysis buffer)

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

4x Laemmli sample buffer

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvest.

-

Cell Adherence: Allow cells to adhere and grow for 24 hours.

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. For a dose-response experiment, typical concentrations might range from 0 (vehicle control) to 100 µM.[1] Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only (DMSO) control.

-

Incubation: Incubate the cells for the desired time period (e.g., 48 hours).

Cell Lysis

Procedure:

-

After treatment, place the culture dishes on ice and aspirate the medium.

-

Wash the cells once with ice-cold PBS.

-

Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors (e.g., 100-200 µL for a well in a 6-well plate).

-

Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.

Protein Quantification

Procedure:

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

-

Based on the concentrations, normalize all samples to the same concentration with lysis buffer.

Western Blotting

Materials:

-

Polyacrylamide gels (e.g., 4-15% gradient gels)

-

SDS-PAGE running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Tris-buffered saline with Tween 20 (TBST)

-

Primary antibodies:

-

Rabbit anti-LSD1

-

Rabbit anti-H3K4me2

-

Rabbit or Mouse anti-Total Histone H3 (loading control)

-

Mouse anti-β-actin or anti-GAPDH (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer to a final 1x concentration. Boil the samples at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel. Also, load a protein molecular weight marker. Run the gel according to the manufacturer's recommendations.

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions:

-

anti-LSD1: 1:1000

-

anti-H3K4me2: 1:1000

-

anti-Total Histone H3: 1:2000

-

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane according to the manufacturer's instructions and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using image analysis software. Normalize the H3K4me2 signal to the total Histone H3 signal to account for any variations in histone content. Normalize the LSD1 signal to a loading control like β-actin or GAPDH.

References

Application Notes and Protocols for GSK-LSD1 in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of GSK-LSD1 (also known as GSK2879552), a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), in various mouse xenograft models. The provided protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the anti-tumor efficacy of this compound.

Introduction

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] Overexpression of LSD1 has been implicated in the pathogenesis of various cancers, including small cell lung cancer (SCLC), acute myeloid leukemia (AML), and prostate cancer, making it an attractive therapeutic target.[2] this compound is a selective inhibitor of LSD1 that has demonstrated anti-proliferative activity in preclinical cancer models.[3][4]

Mechanism of Action

This compound irreversibly inhibits LSD1, leading to an increase in H3K4 and H3K9 methylation. This epigenetic modification results in the altered expression of genes involved in cell differentiation, proliferation, and tumor suppression.[5][6] The inhibition of LSD1 can reactivate silenced tumor suppressor genes and induce differentiation in cancer cells, thereby impeding tumor growth.[7][8]

Below is a diagram illustrating the signaling pathway affected by this compound.

References

- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. researchgate.net [researchgate.net]

- 7. LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Note: Co-immunoprecipitation Protocol for Studying GSK3-LSD1 Protein Interactions

Audience: Researchers, scientists, and drug development professionals.

Introduction Glycogen Synthase Kinase 3 (GSK3) is a serine/threonine kinase involved in a myriad of cellular processes, including metabolism, cell growth, and differentiation.[1] Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a histone demethylase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 on lysines 4 and 9 (H3K4/K9).[2][3] The interaction between GSK3 and LSD1 is of significant interest as it represents a key nexus in cellular signaling and epigenetic control. For instance, GSK3β-mediated phosphorylation of LSD1 can enhance its stability, prevent its degradation, and regulate its role in gene repression, impacting tumorigenesis and the self-renewal of cancer stem cells.[4][5] Investigating this protein-protein interaction is crucial for understanding disease mechanisms and for the development of targeted therapeutics.[6]

Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment.[7][8] The method is based on the principle of using a specific antibody to isolate a target protein (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey").[9][10] Subsequent analysis, typically by Western blotting, can then confirm the presence of the suspected interacting partner.

This application note provides a detailed protocol for performing Co-IP to study the interaction between GSK3 and LSD1, with a focus on methodologies optimized for nuclear proteins.

Signaling Pathway and Experimental Workflow

The interaction between GSK3 and LSD1 is a key regulatory event. GSK3β can phosphorylate LSD1, which in turn affects its stability and its association with other proteins, ultimately leading to changes in gene transcription.[5]

Caption: GSK3β phosphorylates LSD1, promoting its stability and function.

The Co-IP workflow involves several critical steps, from preparing the cell lysate under conditions that preserve protein interactions to eluting and analyzing the captured protein complexes.

Caption: General experimental workflow for Co-immunoprecipitation.

Detailed Experimental Protocol

This protocol is optimized for studying the interaction between GSK3 and LSD1, both of which can be localized to the nucleus.[5][11]

A. Materials and Reagents

-

Cell Culture: Human cell line known to express GSK3 and LSD1 (e.g., 293T, GSC11).[4][5]

-

Antibodies:

-

IP-grade primary antibody against the "bait" protein (e.g., anti-GSK3β).

-

Western blot-grade primary antibody against the "prey" protein (e.g., anti-LSD1).

-

Isotype-matched IgG for negative control.

-

-

Beads: Protein A/G magnetic beads or agarose beads.[12]

-

Buffers and Solutions:

-

Phosphate-Buffered Saline (PBS): 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, pH 7.4.[13]

-

Non-denaturing Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40.[13] Note: For nuclear proteins, mild sonication may be required. Non-ionic detergents like NP-40 are crucial to preserve protein-protein interactions.[7][14]

-

Protease and Phosphatase Inhibitor Cocktails: Add fresh to lysis buffer before use.[7]

-

Wash Buffer: Same composition as Lysis Buffer, or PBS with 0.1% Tween-20.[15]

-

Elution Buffer: 2x Laemmli Sample Buffer (for Western blot analysis) or 0.1 M Glycine-HCl, pH 2.5 (for native protein analysis).[15]

-

-

Equipment: Refrigerated microcentrifuge, sonicator, magnetic separation rack (for magnetic beads), vortexer, rotator.[13]

B. Procedure

-

Cell Harvest and Lysis

-

Culture cells to ~80-90% confluency.

-

Wash cells twice with ice-cold PBS and centrifuge at 500 x g for 3 minutes at 4°C.[13]

-

Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer (supplemented with inhibitors) per 1x10⁷ cells.[13]

-

Incubate on ice for 20-30 minutes with gentle vortexing.

-

To ensure the release of nuclear proteins, sonicate the lysate on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off).[15] This step is critical for nuclear-localized proteins like LSD1 and must be optimized to avoid protein complex disruption.[14]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube. This is your "Input" sample. A small aliquot (20-50 µL) should be saved for Western blot analysis.

-

-

Pre-Clearing the Lysate (Optional but Recommended)

-

Add 20-30 µL of Protein A/G bead slurry to the cell lysate.

-

Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding to the beads.[16]

-

Pellet the beads using a magnetic rack or centrifugation (1,000 x g for 1 min).

-

Carefully transfer the supernatant to a new pre-chilled tube.

-

-

Immunoprecipitation (IP)

-

Add the appropriate amount of primary antibody (e.g., anti-GSK3β for the experiment, and an isotype-matched IgG for the negative control) to the pre-cleared lysate. The optimal antibody concentration should be determined empirically (typically 1-5 µg).

-

Incubate on a rotator overnight at 4°C to allow antibody-antigen complexes to form.

-

-

Immune Complex Capture

-

Add 30-50 µL of equilibrated Protein A/G bead slurry to the lysate-antibody mixture.

-

Incubate on a rotator for 2-4 hours at 4°C.

-

-

Washing

-

Pellet the beads using a magnetic rack or centrifugation. Discard the supernatant.

-

Resuspend the beads in 1 mL of ice-cold Wash Buffer. Invert the tube several times to wash.

-

Pellet the beads and discard the supernatant. Repeat the wash step 3-4 more times. Thorough washing is critical to minimize background signal.[12]

-

-

Elution

-

After the final wash, carefully remove all residual supernatant.

-

Resuspend the beads in 30-50 µL of 2x Laemmli Sample Buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for SDS-PAGE.[13]

-

Pellet the beads, and collect the supernatant containing the eluted proteins.

-

-

Analysis by Western Blot

-

Load the eluted samples from the Co-IP (both anti-GSK3β and IgG control) and the "Input" sample onto an SDS-PAGE gel.

-

Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with the primary antibody against the "prey" protein (anti-LSD1).

-

Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

-

Confirmation: To confirm a successful IP, the membrane can be stripped and re-probed with the antibody against the "bait" protein (anti-GSK3β).

-

Data Presentation and Interpretation

A successful Co-IP experiment will show a band for the prey protein (LSD1) in the lane corresponding to the bait antibody (anti-GSK3β) IP, but not in the negative control IgG lane. The input lane confirms that the prey protein is expressed in the cell lysate.

Table 1: Example of Quantitative Co-IP Data Summary

Quantitative analysis can be performed by measuring the band intensity of the Co-IP'd prey protein and normalizing it to the amount of immunoprecipitated bait protein.[17] This allows for the comparison of interaction strength under different conditions, such as before and after drug treatment.

| Experiment | Bait Protein (IP) | Prey Protein (Blot) | Treatment | Relative Co-IP Amount (Prey/Bait Ratio) |

| Test | Anti-GSK3β | Anti-LSD1 | Vehicle Control | 1.00 ± 0.12 |

| Test | Anti-GSK3β | Anti-LSD1 | GSK-LSD1 Inhibitor[18] | 0.45 ± 0.08 |

| Control | IgG | Anti-LSD1 | Vehicle Control | Not Detected |

| Input | - | Anti-LSD1 | Vehicle Control | Present |

| Input | - | Anti-GSK3β | Vehicle Control | Present |

Troubleshooting Common Issues

Table 2: Co-IP Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| No/Weak Signal for Prey Protein | Protein-protein interaction is weak or transient. | Consider in vivo cross-linking to stabilize the complex.[16] |

| Lysis buffer is too harsh, disrupting the interaction. | Use a milder lysis buffer with non-ionic detergents (e.g., NP-40) and avoid ionic detergents (e.g., SDS).[7][14] | |

| Low expression of target proteins. | Increase the amount of starting cell lysate. Confirm protein expression in the input lane.[19] | |

| High Background/Non-specific Bands | Insufficient washing. | Increase the number of wash steps or the stringency of the wash buffer (e.g., slightly increase salt or detergent concentration).[16][19] |

| Antibody concentration is too high. | Titrate the antibody to determine the optimal concentration.[19] | |

| Beads are binding non-specifically. | Pre-clear the lysate with beads before adding the primary antibody.[16] | |

| Bait Protein Not Immunoprecipitated | Antibody is not suitable for IP. | Use an antibody that is validated for immunoprecipitation. |

| Antibody epitope is masked in the native protein complex. | Try a different antibody that targets a different epitope.[14] |

References

- 1. A partnership with the proteasome; the destructive nature of GSK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 3. Biological roles of LSD1 beyond its demethylase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nuclear GSK3β promotes tumorigenesis by phosphorylating KDM1A and inducing its deubiquitination by USP22 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rarecancernews.com [rarecancernews.com]

- 7. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 8. betalifesci.com [betalifesci.com]

- 9. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]

- 10. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 11. ImmunoPrecipitation of Nuclear Protein with Antibody Affinity Columns [en.bio-protocol.org]

- 12. bitesizebio.com [bitesizebio.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 15. assaygenie.com [assaygenie.com]

- 16. proteinguru.com [proteinguru.com]

- 17. researchgate.net [researchgate.net]

- 18. This compound | Structural Genomics Consortium [thesgc.org]

- 19. kmdbioscience.com [kmdbioscience.com]

Application Notes and Protocols for High-Throughput Screening Assays Using GSK-LSD1

For Researchers, Scientists, and Drug Development Professionals